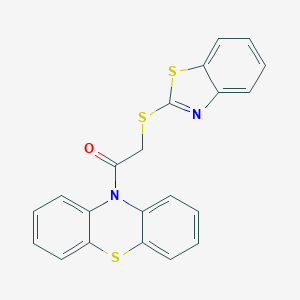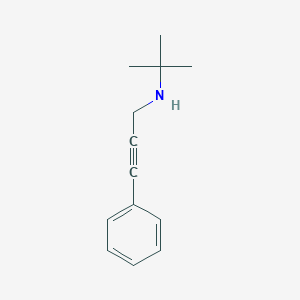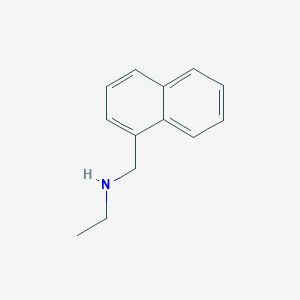
2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone, also known as BZSPE, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone is still not fully understood. However, studies have suggested that this compound exerts its anticancer activity through the induction of apoptosis via the activation of caspase-3 and caspase-9. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. The antimicrobial activity of this compound is believed to be due to its ability to disrupt bacterial cell membranes. The antioxidant activity of this compound is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits the proliferation of cancer cells and induces cell death through apoptosis. This compound has also been found to possess antimicrobial activity against various bacterial strains and antioxidant activity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone is its potential as a novel anticancer, antimicrobial, and antioxidant agent. This compound has also been found to exhibit low toxicity, which could potentially make it a safer alternative to existing drugs. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which could potentially affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound to fully understand its biological activity. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in vivo and to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone can be synthesized through a multi-step process starting from 2-aminobenzothiazole and 10-chloro-1-phenothiazine. The first step involves the reaction of 2-aminobenzothiazole with potassium thiocyanate to form 2-benzothiazolylthiocyanate. This intermediate is then reacted with 10-chloro-1-phenothiazine in the presence of potassium carbonate to produce this compound.
Scientific Research Applications
2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone has been found to exhibit various biological activities, including anticancer, antimicrobial, and antioxidant properties. Studies have shown that this compound inhibits the growth of cancer cells and induces cell death through apoptosis. This compound has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to possess antioxidant activity, which could potentially be used for the treatment of oxidative stress-related diseases.
properties
CAS RN |
5728-89-2 |
|---|---|
Molecular Formula |
C21H14N2OS3 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H14N2OS3/c24-20(13-25-21-22-14-7-1-4-10-17(14)27-21)23-15-8-2-5-11-18(15)26-19-12-6-3-9-16(19)23/h1-12H,13H2 |
InChI Key |
WMVVRGRBAZJJRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)

![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)


![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)





![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)